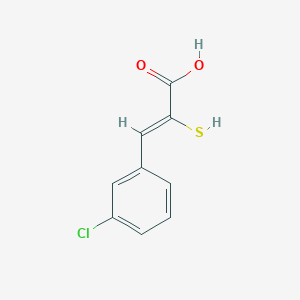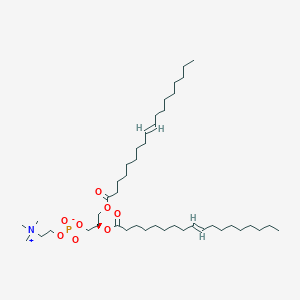
1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
181 (Delta9-Trans) PC, 1,2-dielaidoyl-sn-glycero-3-phosphocholine, powder: is a synthetic lipid derivative with a phosphocholine backbone. It consists of two 18-carbon fatty acid chains, each having one trans double bond at the 9th carbon. This compound is an isomeric glycerophosphocholine and is used in various scientific research applications, particularly in the study of lipid bilayers and drug delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18:1 (Delta9-Trans) PC involves the esterification of glycerol with elaidic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction conditions typically include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and to prevent oxidation and hydrolysis .
Industrial Production Methods: Industrial production of 18:1 (Delta9-Trans) PC follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The product is then subjected to rigorous quality control measures, including HPLC purification and stability testing, to ensure consistency and reliability for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 18:1 (Delta9-Trans) PC can undergo oxidation reactions, particularly at the double bonds in the fatty acid chains. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: The compound can be reduced using agents such as sodium borohydride, which targets the double bonds to form saturated fatty acid chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Sodium borohydride; conducted under mild conditions to prevent degradation of the lipid backbone.
Substitution: Various nucleophiles; reactions are often performed in organic solvents like chloroform or methanol.
Major Products:
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Saturated phospholipids.
Substitution: Modified phosphocholine derivatives with altered head group functionalities.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 18:1 (Delta9-Trans) PC involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. The trans double bonds in the fatty acid chains create a more rigid structure compared to their cis counterparts, affecting the overall dynamics of the membrane. This rigidity can enhance the stability of liposomes and vesicles, making them more effective for drug delivery .
Molecular Targets and Pathways:
Membrane Proteins: The compound interacts with membrane proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): This compound has cis double bonds in the fatty acid chains, resulting in a more fluid membrane structure compared to 18:1 (Delta9-Trans) PC.
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A saturated phospholipid with no double bonds, leading to a highly rigid membrane structure.
1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC): Contains multiple double bonds, resulting in a very fluid membrane structure.
Uniqueness of 181 (Delta9-Trans) PC: The presence of trans double bonds in 18:1 (Delta9-Trans) PC provides a unique combination of rigidity and stability, making it particularly useful for applications requiring stable lipid bilayers and enhanced drug delivery capabilities .
Eigenschaften
Molekularformel |
C44H84NO8P |
|---|---|
Molekulargewicht |
786.1 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+/t42-/m1/s1 |
InChI-Schlüssel |
SNKAWJBJQDLSFF-PKSSMFHRSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


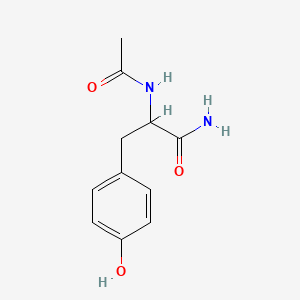
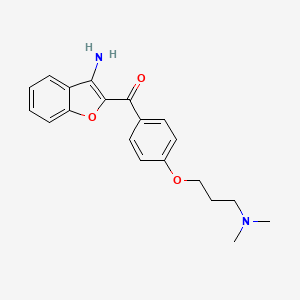
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)
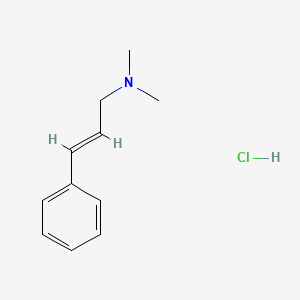
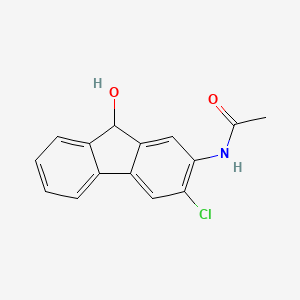
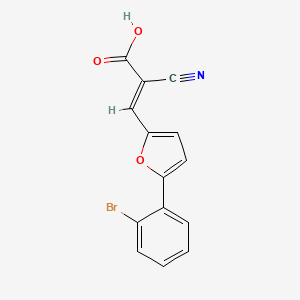
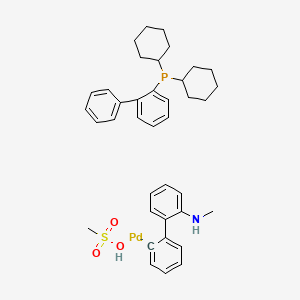
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
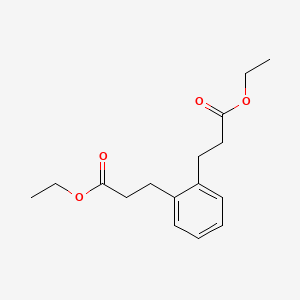
![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)



